molecular formula C8H11ClN2O B193128 2-Butyl-4-chloro-5-formylimidazole CAS No. 83857-96-9

2-Butyl-4-chloro-5-formylimidazole

Cat. No. B193128
CAS RN: 83857-96-9
M. Wt: 186.64 g/mol
InChI Key: JLVIHQCWASNXCK-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-formylimidazole is an API intermediate used as an intermediate for the anti-hypertensive drug Chlosartan . It can be used in the chemical manufacture of many APIs and advanced intermediates . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 2-Butyl-4-chloro-5-formylimidazole involves the oxidation of 2-Butyl-4-chloro-5-methylimidazole with a persulfate in water or a solvent containing water in the presence of a metal salt under heating . Other methods include the reaction between the carbonyl compound 4- [ (2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl) methyl] benzoate and primary hydrazine compounds such as 2,4-dinitrophenylhydrazine in the presence of an alcoholic solvent and an acid catalyst .


Molecular Structure Analysis

The molecular structure of 2-Butyl-4-chloro-5-formylimidazole has been characterized using spectroscopic techniques like elemental analysis, FT-IR, HRMS, electronic spectral analysis and Powder-X-ray diffraction .


Chemical Reactions Analysis

2-Butyl-4-chloro-5-formylimidazole can react with N,N-dimethylformamide in the presence of phosphorus oxychloride to form 2-butyl-4-chloro-5-formylimidazole . It can also form complexes with Cu (II) and Ni (II) which are characterized by spectroscopic techniques .


Physical And Chemical Properties Analysis

2-Butyl-4-chloro-5-formylimidazole has a molecular formula of C8H11ClN2O and a molecular weight of 186.64 . It has a melting point of 97-100 °C and a boiling point of 384.1±22.0 °C (Predicted) . It is soluble in methanol and slightly soluble in water .

Scientific Research Applications

  • Synthesis as a Key Intermediate in Pharmaceuticals : Z. Zhe (2010) reported a new route for synthesizing 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the anti-hypertension drug Losartan. This synthesis method is noted for its high yields and suitability for large-scale preparation, highlighting the compound's importance in pharmaceutical manufacturing (Z. Zhe, 2010).

  • Antimicrobial and Anticancer Applications : A. Reddy et al. (2014) synthesized and characterized a derivative of 2-butyl-4-chloro-5-formylimidazole, exploring its antimicrobial activity. They found that both the original compound and its manganese (II) complex exhibit antimicrobial activity against gram-positive and gram-negative bacteria (A. Reddy et al., 2014). Additionally, the same research group in 2016 discovered that Cu(II) and Ni(II) complexes of the compound also have similar antimicrobial properties and showed anti-cancer activity against MDA-MB 231 cell lines (A. Reddy et al., 2016).

  • Role in Angiotensin Converting Enzyme (ACE) Inhibition : A. Jallapally et al. (2015) designed and synthesized novel peptidomimetics derived from 2-butyl-4-chloro-1-methylimidazole for their Angiotensin Converting Enzyme (ACE) inhibitor activity. This study found several compounds to be potent ACE inhibitors, indicating potential therapeutic applications in hypertension and cardiovascular diseases (A. Jallapally et al., 2015).

  • Corrosion Inhibition and Material Science Applications : S. Pandiarajan et al. (2020) explored Schiff base ligands derived from 2-butyl-4-chloro-5-formylimidazole for their antimicrobial and corrosion inhibition properties. They found these compounds to be effective in preventing corrosion on mild steel, demonstrating the material science application of this compound (S. Pandiarajan et al., 2020).

Safety And Hazards

2-Butyl-4-chloro-5-formylimidazole may cause an allergic skin reaction and is toxic to aquatic life with long lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment . Contaminated work clothing should not be allowed out of the workplace .

. This compound continues to be of interest in the field of pharmaceutical synthesis, particularly as an intermediate for the anti-hypertensive drug Chlosartan .

properties

IUPAC Name

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIHQCWASNXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075039
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
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Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-chloro-5-formylimidazole

CAS RN

83857-96-9
Record name 2-Butyl-4-chloro-5-formylimidazole
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Record name 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
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Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
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Record name 2-butyl-4-chloro-5-formylimidazole
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Record name 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro
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Record name 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g (5.12 mmol) of 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one and 3.20 g (20.48 mmol) of POCl3 was heated at 100° C. for 45 minutes. Then, 1.76 g of POCl3 was distilled off on the Rotavapor, and the residue was treated with 6 ml of ethyl acetate. The mixture thus obtained was added to 20 ml of water, and the water was stirred at room temperature for 5 minutes. Then, the pH was adjusted from 0.34 to 7, using 30 percent strength sodium hydroxide solution. The mixture was extracted twice, using 10 ml of ethyl acetate each time. The combined organic phases were dried (MgSO4), filtered and concentrated, and the residue was dried in a high vacuum. 0.89 g of 2-butyl-5-chloroimidazole-4-carbaldehyde was obtained; this product having a purity greater than 95 percent, according to H-NMR. This corresponds to a yield of 93 percent, based on the 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one.
Name
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

31.72 g (250 mmol) of glycine methyl ester hydrochloride was added in a single portion to a solution of 10.13 g (250 mmol) of sodium hydroxide in 80 ml of methanol at 0° C. The temperature dropped to -10° C. The mixture was stirred for 10 minutes, during which time the temperature rose again to 0° C. 108.25 g (a 26.6 percent strength solution in toluene, 250 mmol) of methyl pentanimidate was added, and the mixture was stirred at room temperature for 3 hours. 35.64 g (about 92 percent strength, 275 mmol) of dimethylformamide dimethyl acetal then was added, during the course of 5 minutes. The reaction mixture was stirred for an additional 3 hours. 200 ml of toluene was added, and methanol and water were removed from the mixture by distillation in vacuo. Of the remaining 203.5 g, 91.68 g (corresponding to 112 mmol of methyl pentanimidate) was initially introduced at room temperature and treated with 65.09 g (416 mmol) of POCl3. The mixture was heated 15 100° C. for 1.5 hours and then 118.5 g of POCl3 /toluene was distilled off and the residue was treated with 121 ml of ethyl acetate and 408 ml of water. The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution, and the phases were separated. The aqueous phase was extracted twice, each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water, dried (MgSO4), and filtered and concentrated. The residue was dried in a high vacuum. 14.07 g of 2-butyl-5-chloroimidazole-4-carbaldehyde (HPLC content 79.9 percent) was obtained. This corresponds to a yield of 56 percent, based on the methyl pentanimidate.
Quantity
31.72 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.64 g
Type
reactant
Reaction Step Two
Quantity
112 mmol
Type
reactant
Reaction Step Three
Name
Quantity
65.09 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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200 mL
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Reaction Step Six

Synthesis routes and methods III

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
26.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.79 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-4-chloro-5-formylimidazole
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Citations

For This Compound
31
Citations
AS Reddya, LS Krishnaa, HK Rashmib… - Journal of Applied …, 2016 - japsonline.com
… Thiosemicarbazones and their metal complexes derived from 2-butyl-4-chloro-5-formylimidazole … (II) complexes with 2-butyl-4-chloro-5-formylimidazole thiosemicarbazone in this paper. …
Number of citations: 6 japsonline.com
AS Reddy, MS Reddy, PV Chalapathi… - Journal of Applied …, 2014 - japsonline.com
… A strong coordination is found between the tridentate 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone ligand and the manganese(II) ion from the IR spectal data. The ligand acted …
Number of citations: 2 japsonline.com
AS Reddy, LS Krishna, VN Badavath… - AIP Conference …, 2019 - pubs.aip.org
… A novel 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazonecobalt (II) complex is synthesized and characterized by using spectroscopic techniques like elemental analysis, FT-IR, …
Number of citations: 7 pubs.aip.org
MB Parmar, JH Pandya… - Journal of Scientific …, 2023 - search.ebscohost.com
A highly efficient, convergent approach to the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino) methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl) …
Number of citations: 0 search.ebscohost.com
S Pandiarajan, N Hajarabeevi, RR Shaikh… - Applied Biochemistry …, 2023 - Springer
… The nickel complex of Schiff base derived from 2-butyl-4-chloro-5-formylimidazole (BCFI) and ethylenediamine showed excellent activity against E. coli bacteria [15]. The nitro-benzyl 2-…
Number of citations: 1 link.springer.com
S Pandiarajan, D Easwaramoorthy, N Hajarabeevi… - 2020 - nopr.niscpr.res.in
… thiosemicarbazone (L1) and 2-butyl-4-chloro-5-formylimidazole 2,4-dinitrophenylhydrzone (… 1-yl)methyl]benzoate & thiosemicarbazide for L1and 2-butyl-4chloro-5-formylimidazole & 2,4-…
Number of citations: 2 nopr.niscpr.res.in
R Sreenath, K Sivarama, N Vishnu, G Sravya… - Современные …, 2019 - elar.urfu.ru
… Аннотация: A novel 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazonecobalt (II) complex is synthesized and characterized by using spectroscopic techniques like elemental …
Number of citations: 2 elar.urfu.ru
AS Reddy, J Mao, LS Krishna, VN Badavath… - Journal of Molecular …, 2019 - Elsevier
… Hence, 2-butyl-4-chloro-5-formylimidazole copper(II), nickel(II) and manganese(II) … ]-N-ethylhydrazinecarbothio-amide common name 2-butyl-4-chloro-5-formylimidazole-4-methyl-3-…
Number of citations: 20 www.sciencedirect.com
SR Aabaka, S Yaaratha, LS Krishna, SK Das… - IUCrData, 2016 - iucrdata.iucr.org
… An ethanol solution (10 ml) of 2-butyl-4-chloro-5-formylimidazole (0.02 moles, 3.74 g) was added slowly to a hot ethanol solution (10 ml) of 4-methyl-3-thiosemicarbazide (0.02 moles, …
Number of citations: 1 iucrdata.iucr.org
A Ramesh, R Pawar, P Shyam… - Research on Chemical …, 2021 - Springer
… -5-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, labelled as 4AAP-BCFI, is synthesized by adduction of 4-aminoantipyrene with 2-butyl-4-chloro-5-formylimidazole…
Number of citations: 8 link.springer.com

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